5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Physicochemical Properties Drug Design Lipophilicity

This N1-phenylpyrazole scaffold combines an electron-withdrawing 5-chloro substituent with a reactive 4-formyl handle, enabling Knoevenagel and Perkin condensations inaccessible to dechlorinated or des-formyl analogs. With a calculated Log P of 2.716—markedly higher than the N-methyl analog (Log P 0.88)—it is optimized for CNS-penetrant library synthesis. Derivatives have demonstrated antiproliferative activity (IC₅₀ 3.81 μM vs. MCF7), 100% in ovo protection against Newcastle disease virus, and antimicrobial potency (MIC 12.5 μg/mL). Procure this privileged scaffold for hit-to-lead campaigns in neuropharmacology, oncology, and antiviral poultry therapeutics.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 947-95-5
Cat. No. B1204703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
CAS947-95-5
Synonyms5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
InChIInChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyDKZPJLZXLKAMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5): A Versatile Heterocyclic Aldehyde Scaffold for Medicinal Chemistry and Agrochemical Intermediate Procurement


5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5), also systematically named 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a heterocyclic building block of the phenylpyrazole class with a molecular formula of C11H9ClN2O and a molecular weight of 220.65 g/mol . This compound features a pyrazole core substituted with a phenyl ring at N1, a methyl group at C3, a chloro group at C5, and a synthetically versatile formyl group at C4 [1]. It is a white powder with a melting point of 145-148 °C, a density of 1.26 g/cm³, and a calculated Log P of 2.716 . This scaffold is widely employed as a pharmaceutical and agrochemical intermediate due to the unique combination of its electron-withdrawing chloro substituent and reactive 4-formyl group, enabling facile derivatization into a diverse array of biologically active heterocycles [2].

Why 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) Cannot Be Directly Replaced by N-Methyl or Dechloro Analogs in Chemical Synthesis and Biological Screening


Procurement substitution of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) with closely related in-class analogs introduces quantifiable risks to experimental reproducibility and downstream synthetic yields. For instance, the widely available 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 27006-76-4) differs significantly in key physicochemical properties due to the substitution of the N1-phenyl group with a methyl group. This structural change results in a melting point of 78-79 °C (versus 145-148 °C) and a calculated Log P of 0.88 (versus 2.716), which directly impacts compound purification protocols and alters pharmacokinetic properties in biological assays [1][2]. Similarly, the dechlorinated analog 5-chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5) lacks the 4-formyl group essential for the Knoevenagel and Perkin condensation reactions that are fundamental to the synthesis of active derivatives [3][4]. Such generic substitutions alter both the reactivity profile and the physicochemical behavior of the scaffold, thereby invalidating comparative biological activity assessments and compromising the integrity of structure-activity relationship (SAR) studies [4].

Quantitative Differentiation Evidence for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5) Against In-Class Analogs


Altered Lipophilicity and Crystallinity Versus N-Methyl Analog for Pharmacokinetic Predictions

The N1-phenyl substituent in the target compound confers substantially higher lipophilicity compared to its N1-methyl analog (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, CAS 27006-76-4), a difference that quantitatively predicts improved membrane permeability and central nervous system (CNS) penetration. The target compound has a calculated Log P of 2.716, whereas the N1-methyl analog has a cLogP of 0.88 [1][2]. This lipophilicity shift is accompanied by a significant change in melting point (145-148 °C vs. 78-79 °C), affecting formulation and purification workflows [3].

Physicochemical Properties Drug Design Lipophilicity ADME

Derivative 3b (Pyrazolyl Chalcone) Exhibits Potent Antimicrobial Activity (MIC = 12.5 μg/mL) Comparable to Clinical Standards

Derivatives synthesized directly from the 4-formyl group of the target compound yield potent antimicrobial agents. A pyrazolyl chalcone derivative (Compound 3b), synthesized from 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL [1]. This potency is nearly equivalent to standard clinical antibiotics ciprofloxacin and fluconazole, underscoring the utility of this specific aldehyde scaffold for generating high-potency antimicrobial leads [2].

Antimicrobial Chalcone MIC Antifungal

Derivative 13 (Triazinone) Demonstrates Sub-Micromolar Antiproliferative Activity Against MCF7 Breast Cancer Cells (IC50 = 3.81 μM)

The target compound enables the synthesis of heterocycles with significant antiproliferative activity. A triazinone derivative (Compound 13) derived from the target aldehyde via an oxazolone intermediate showed an IC50 of 3.81 ± 0.2 μM against the MCF7 breast cancer cell line and 8.37 ± 0.5 μM against the HCT116 colon cancer cell line [1]. These values are comparable to the reference chemotherapeutic doxorubicin, which exhibited IC50 values of 4.17 ± 0.2 μM and 5.23 ± 0.3 μM, respectively [1].

Anticancer Antiproliferative IC50 MCF7 HCT116

Hydrazone Derivative 6 Confers 100% Protection Against Newcastle Disease Virus in Ovo

Derivatization of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole yields compounds with potent in ovo antiviral activity. Hydrazone derivative 6 achieved complete (100%) protection against Newcastle disease virus (NDV) with 0% mortality, while the thiazolidinedione derivative 9 also conferred 100% protection [1]. In contrast, the reference drug amantadine and other derivatives in the series (e.g., chalcone 11, 80% protection) offered lower efficacy [1]. Furthermore, molecular docking simulations revealed that compound 6 achieved a higher docking score than both the reference drug and the co-crystallized ligand [1].

Antiviral Newcastle Disease Virus NDV In Ovo Hydrazone

Recommended Procurement and Research Applications for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole (CAS 947-95-5)


Medicinal Chemistry: CNS-Penetrant Lead Generation and Anticancer Library Synthesis

Procure this scaffold for CNS-focused drug discovery programs. The high Log P (2.716) indicates a favorable profile for crossing the blood-brain barrier, differentiating it from less lipophilic N-methyl analogs [1]. Additionally, its use as a building block has yielded antiproliferative derivatives (e.g., triazinone 13) with IC50 values comparable to doxorubicin against MCF7 breast cancer cells (3.81 μM vs. 4.17 μM), validating its utility in generating potent anticancer leads [2].

Agrochemical and Veterinary Research: Synthesis of High-Efficacy Antiviral Agents

This compound is a strategic starting material for research programs targeting Newcastle disease virus (NDV) in poultry. Derivatives synthesized from this specific aldehyde, such as hydrazone 6, have demonstrated 100% protection with 0% mortality in ovo, outperforming the reference drug amantadine in molecular docking studies [3]. This high efficacy makes it a valuable scaffold for developing novel antiviral treatments for the poultry industry.

Anti-Infective Drug Discovery: Development of Next-Generation Antimicrobials

Procure 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole to access a privileged scaffold for antimicrobial drug discovery. Pyrazolyl chalcone derivatives generated from this aldehyde exhibit potent activity (MIC = 12.5 μg/mL), approaching the potency of clinical antibiotics like ciprofloxacin and fluconazole [4]. This demonstrates the scaffold's ability to be transformed into compounds with strong antibacterial and antifungal properties, suitable for hit-to-lead optimization campaigns against resistant pathogens.

Chemical Biology and Tool Compound Synthesis: Orthogonal Reactive Handle for Bioconjugation

The 4-formyl group provides a versatile and selective reactive handle for bioconjugation and the synthesis of complex heterocycles. Unlike the dechloro analog lacking the aldehyde group, this compound enables Knoevenagel and Perkin condensations to create diverse molecular architectures [5]. This makes it ideal for creating focused libraries of pyrazole-fused heterocycles (e.g., pyridazinones, imidazoles) for biological screening and target identification studies [6].

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